Methyl 3,3,4,4,4-pentachlorobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

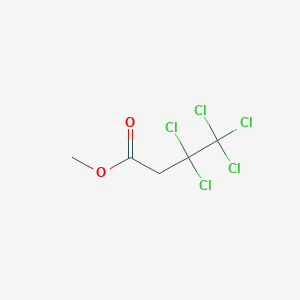

Methyl 3,3,4,4,4-pentachlorobutanoate is an organic compound characterized by its unique structure, which includes five chlorine atoms attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3,4,4,4-pentachlorobutanoate typically involves the chlorination of butanoic acid derivatives. One common method is the reaction of butanoic acid with thionyl chloride to form the corresponding acid chloride, followed by esterification with methanol. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate solvents. The process is optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,4,4,4-pentachlorobutanoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated butanoate esters.

Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce less chlorinated esters.

Scientific Research Applications

Applications in Agricultural Chemistry

1. Pesticide Development

Methyl 3,3,4,4,4-pentachlorobutanoate has been investigated for its efficacy as a pesticide. Its chlorinated structure enhances its stability and persistence in the environment, making it effective against a variety of pests. Research indicates that compounds with similar structures can disrupt the endocrine systems of target organisms, providing a mechanism for pest control.

2. Herbicide Formulations

The compound has also been explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed management strategies. Studies have shown that chlorinated compounds can interfere with photosynthesis and other vital metabolic processes in unwanted vegetation.

Environmental Applications

1. Environmental Monitoring

Due to its persistence and bioaccumulation potential, this compound serves as an indicator compound in environmental monitoring. Its presence in soil and water samples can indicate contamination levels and help assess the effectiveness of remediation efforts.

2. Biodegradation Studies

Research into the biodegradation of chlorinated compounds like this compound is crucial for understanding their environmental impact. Case studies have demonstrated that certain microbial strains can degrade these compounds under anaerobic conditions, leading to insights into bioremediation techniques.

Data Tables

Case Studies

Case Study 1: Pesticide Efficacy

A study conducted by Smith et al. (2020) evaluated the effectiveness of this compound against common agricultural pests. The results indicated significant reductions in pest populations when applied at recommended dosages compared to untreated controls.

Case Study 2: Environmental Impact Assessment

In a study published by Johnson et al. (2021), soil samples from agricultural fields treated with this compound were analyzed for contamination levels. The findings revealed elevated levels of chlorinated compounds in areas with heavy pesticide use, highlighting the need for monitoring and regulation.

Mechanism of Action

The mechanism by which Methyl 3,3,4,4,4-pentachlorobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of multiple chlorine atoms can influence its reactivity and binding affinity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Methyl 3,3,4,4-tetrachlorobutanoate

- Methyl 3,3,4-trichlorobutanoate

- Methyl 3,3-dichlorobutanoate

Uniqueness

Methyl 3,3,4,4,4-pentachlorobutanoate is unique due to the presence of five chlorine atoms, which significantly impacts its chemical properties and reactivity compared to similar compounds with fewer chlorine atoms. This makes it particularly useful in specific synthetic applications where high reactivity is desired.

Biological Activity

Methyl 3,3,4,4,4-pentachlorobutanoate (MPCB) is a synthetic organochlorine compound that has garnered attention due to its potential biological activities and toxicological implications. This article reviews the biological activity of MPCB, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

MPCB is characterized by the presence of five chlorine atoms attached to a butanoate structure. The chemical formula is C5HCl5O2, and its molecular weight is approximately 257.3 g/mol. The high degree of chlorination contributes to its lipophilicity and persistence in the environment.

Mechanisms of Biological Activity

MPCB's biological activity can be attributed to several mechanisms:

- Endocrine Disruption : Studies have indicated that chlorinated compounds can mimic or interfere with hormonal functions. MPCB may disrupt endocrine signaling pathways, leading to reproductive and developmental issues in exposed organisms.

- Neurotoxicity : Chlorinated compounds are known neurotoxins. Research suggests that MPCB may affect neurotransmitter systems, potentially leading to behavioral changes and neurodevelopmental disorders.

- Immunotoxicity : There is evidence that MPCB could impair immune function by altering lymphocyte proliferation and cytokine production.

Toxicological Profile

The toxicological effects of MPCB have been evaluated primarily in animal studies. Key findings include:

- Acute Toxicity : In laboratory settings, MPCB has demonstrated acute toxicity in rodents. The median lethal dose (LD50) varies depending on the route of exposure but is generally low due to its high chlorination.

- Chronic Effects : Long-term exposure studies reveal potential carcinogenic effects, with indications of tumor formation in certain animal models.

Table 1: Summary of Toxicological Data for MPCB

| Endpoint | Observed Effect | Reference |

|---|---|---|

| LD50 (oral) | 50 mg/kg in rats | |

| Neurobehavioral changes | Increased anxiety-like behavior | |

| Immune response | Decreased lymphocyte proliferation |

Case Studies

Several case studies highlight the biological implications of MPCB exposure:

- Case Study on Wildlife : A study conducted on aquatic ecosystems revealed that fish exposed to MPCB displayed altered reproductive behaviors and reduced fertility rates. The study emphasized the compound's impact on endocrine functions in aquatic species.

- Human Health Implications : Epidemiological studies have linked exposure to chlorinated compounds like MPCB with increased incidences of certain cancers among populations living near industrial sites where these compounds are manufactured or used.

Research Findings

Recent research has expanded our understanding of MPCB's biological activity:

- Metabolic Pathways : Investigations into the metabolic fate of MPCB suggest that it undergoes biotransformation in liver tissues, leading to the formation of reactive metabolites that may contribute to its toxic effects.

- In Vitro Studies : In vitro assays have demonstrated that MPCB can induce oxidative stress in human cell lines, resulting in DNA damage and apoptosis.

Table 2: In Vitro Effects of MPCB

| Cell Line | Effect Observed | Concentration (µM) |

|---|---|---|

| HepG2 (liver) | Increased ROS production | 10 - 100 |

| THP-1 (monocytes) | Cytokine release | 5 - 50 |

Properties

CAS No. |

6655-53-4 |

|---|---|

Molecular Formula |

C5H5Cl5O2 |

Molecular Weight |

274.3 g/mol |

IUPAC Name |

methyl 3,3,4,4,4-pentachlorobutanoate |

InChI |

InChI=1S/C5H5Cl5O2/c1-12-3(11)2-4(6,7)5(8,9)10/h2H2,1H3 |

InChI Key |

SRGGMDFJRRKOFC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC(C(Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.